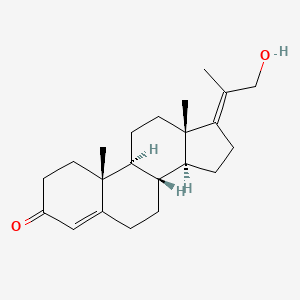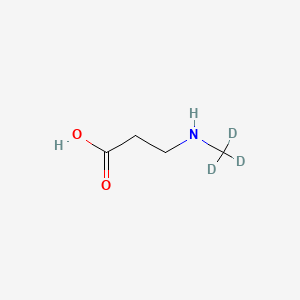
Hmopd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Hmopd” is a relatively new chemical entity that has garnered significant interest in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hmopd typically involves a series of well-defined chemical reactions. One common method includes the reaction of a metal with an organic halide, which is a convenient approach for preparing organometallic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced techniques such as metathesis and hydrometallation . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hmopd undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In this reaction, this compound gains electrons, often using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often require controlled environments to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction could yield reduced forms of this compound.
Scientific Research Applications
Hmopd has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Hmopd involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hmopd include other organometallic compounds that share structural or functional similarities. Examples include compounds with similar metal-carbon bonds or those that undergo similar types of chemical reactions .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, such as its stability under various conditions and its specific reactivity patterns. These characteristics make it a valuable compound for a wide range of applications.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17E)-17-(1-hydroxypropan-2-ylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,17,19-20,23H,4-11,13H2,1-3H3/b18-14+/t17-,19-,20-,21-,22+/m0/s1 |
InChI Key |
UEFYOJRFRKKOKJ-OYENKLBDSA-N |
Isomeric SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/CO |
Canonical SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)




